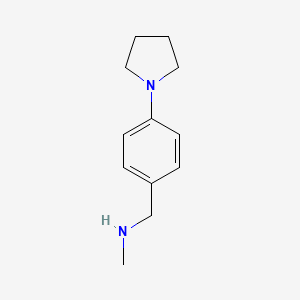

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

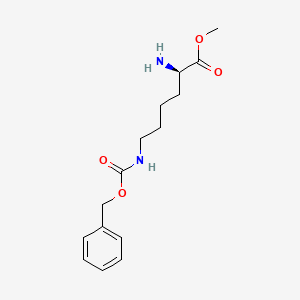

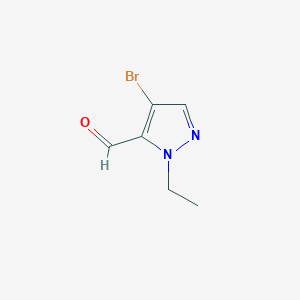

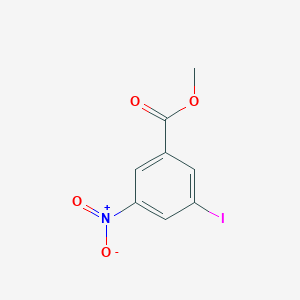

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine, or 4-Me-PYB, is an organic molecule with a unique chemical structure. It is a pyrrolidine derivative that is composed of a nitrogen atom, four carbon atoms, and two methyl groups. 4-Me-PYB has been widely studied due to its potential applications in organic synthesis and medicinal chemistry.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Key Intermediates for Antibiotics : N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the compound , has been utilized as a key intermediate in the synthesis of premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Role in Preparing Quinolone Antibacterials : Similar compounds are used in the synthesis of various 3-(1-aminoethyl)pyrrolidines, which serve as C7 side chains in the preparation of stereochemically pure quinolone antibacterials (Schroeder et al., 1992).

Oxidative Transformation to Lactams : Aerobic oxidation of cyclic amines, including N-methyl cyclic tertiary amines, to lactams (precursors to commercial products like nylon) is catalyzed by CeO2-supported gold nanoparticles, showcasing the compound's role in chemical feedstock production (Dairo et al., 2016).

Methylation of Pyridines to Quaternary Amines : N-methyltransferases have been observed to methylate various pyridines, including 4-phenylpyridine, to quaternary amines, highlighting the compound's involvement in the generation of neurotoxins (Ansher et al., 1986).

Applications in Medical and Biological Research

Pharmacological Characterization : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has contributed to understanding κ-opioid receptor antagonism, indicating potential for treating depression and addiction disorders (Grimwood et al., 2011).

Unique Oxidation Reactions in Amino Acid Synthesis : The oxidation of N-acyl cyclic amines, similar to the compound , with ruthenium porphyrin and pyridine N-oxide leads to the direct conversion of proline residues in peptides to glutamate, a novel C-N bond cleavage reaction (Ito et al., 2005).

Pyrrolidines Synthesis and Applications : Studies on pyrrolidines synthesis, such as the [3+2] cycloaddition involving N-methyl azomethine ylide, highlight their significance in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Industrial and Environmental Implications

- Amines in the Human Environment : Studies have detected various primary and secondary amines, including pyrrolidine and N-methylpyrrolidine, in environmental samples such as vegetables, fish products, and surface waters. These findings emphasize the compound's prevalence in the human environment and potential impact on health (Neurath et al., 1977).

Safety and Hazards

特性

IUPAC Name |

N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSIBXGPJNBMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427707 |

Source

|

| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-79-0 |

Source

|

| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。